REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:18][CH3:19])[CH2:4][CH2:5][CH2:6][N:7]1[C:15]2[C:10](=[C:11](Cl)[CH:12]=[CH:13][CH:14]=2)[C:9]([NH2:17])=[N:8]1)[CH3:2].[C:20]1(=O)N(C2C3C(=CC=CC=3)NN=2)C(=O)C2=CC=CC=C12.Br.BrCCCN1CCCCC1.C1(=O)N(C2C3C(=CC=CC=3Cl)NN=2)C(=O)C2=CC=CC=C12.Br.BrCCCN(CC)CC>>[N:3]1([CH2:4][CH2:5][CH2:6][N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]([NH2:17])=[N:8]2)[CH2:18][CH2:19][CH2:20][CH2:2][CH2:1]1 |f:2.3,5.6|
|
Name
|
1-(3-diethylaminopropyl)-3-amino-4-chloroindazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CCCN1N=C(C2=C(C=CC=C12)Cl)N)CC
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1C1=NNC3=CC=CC=C13)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Br.BrCCCN1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1C1=NNC3=CC=CC(=C13)Cl)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.BrCCCN(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CCCN1N=C(C2=CC=CC=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |